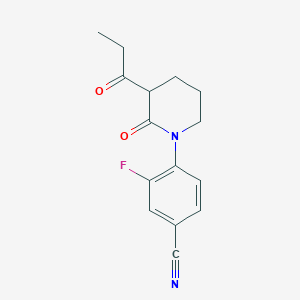![molecular formula C10H12ClN3 B13227712 2-Chloro-6-[methyl(propyl)amino]pyridine-4-carbonitrile](/img/structure/B13227712.png)
2-Chloro-6-[methyl(propyl)amino]pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-[methyl(propyl)amino]pyridine-4-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the second position, a methyl(propyl)amino group at the sixth position, and a carbonitrile group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-[methyl(propyl)amino]pyridine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 4-cyanopyridine.
Nucleophilic Substitution: The chloro group at the second position of 2-chloropyridine undergoes nucleophilic substitution with a methyl(propyl)amine to form the desired compound.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and a base, such as sodium hydroxide or potassium carbonate, at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Hydroxyl or alkoxy derivatives.
科学研究应用
2-Chloro-6-[methyl(propyl)amino]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-Chloro-6-[methyl(propyl)amino]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
- 2-Chloro-6-[methyl(ethyl)amino]pyridine-4-carbonitrile
- 2-Chloro-6-[methyl(butyl)amino]pyridine-4-carbonitrile
- 2-Chloro-6-[methyl(isopropyl)amino]pyridine-4-carbonitrile
Comparison:
- Structural Differences: The primary difference lies in the alkyl group attached to the amino group. This variation can influence the compound’s reactivity and biological activity.
- Uniqueness: 2-Chloro-6-[methyl(propyl)amino]pyridine-4-carbonitrile is unique due to its specific alkyl group, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C10H12ClN3 |
|---|---|
分子量 |
209.67 g/mol |
IUPAC 名称 |
2-chloro-6-[methyl(propyl)amino]pyridine-4-carbonitrile |
InChI |
InChI=1S/C10H12ClN3/c1-3-4-14(2)10-6-8(7-12)5-9(11)13-10/h5-6H,3-4H2,1-2H3 |
InChI 键 |
BURLZYOMVCOVJV-UHFFFAOYSA-N |
规范 SMILES |
CCCN(C)C1=NC(=CC(=C1)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


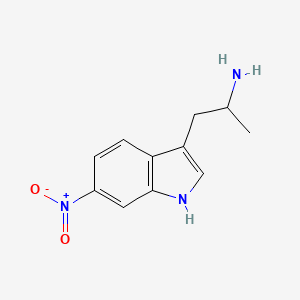



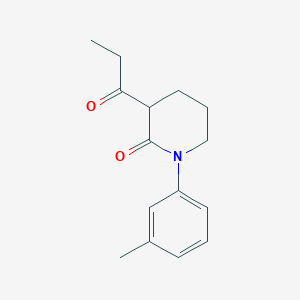
![8,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B13227674.png)
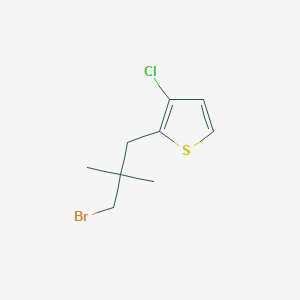
![1-[5-(Aminomethyl)furan-3-carbonyl]piperidin-4-one](/img/structure/B13227688.png)
![3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13227693.png)
![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13227699.png)
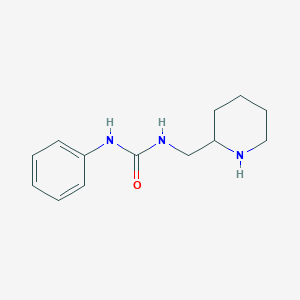
methanol](/img/structure/B13227705.png)
